Etofenamate Myristate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

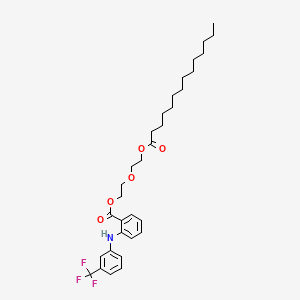

Etofenamate Myristate is a derivative of etofenamate, a nonsteroidal anti-inflammatory drug (NSAID) used primarily for the treatment of musculoskeletal pain and inflammation. This compound is characterized by its molecular formula C32H44F3NO5 and a molecular weight of 579.69 g/mol . This compound is known for its enhanced lipophilicity, which improves its ability to penetrate the skin and deliver therapeutic effects.

Mécanisme D'action

Target of Action

Etofenamate Myristate is a non-steroidal anti-inflammatory drug (NSAID) used to treat muscle and joint pain . The primary targets of this compound are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever.

Mode of Action

This compound works by inhibiting the activity of COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever.

Biochemical Pathways

By inhibiting the COX enzymes, this compound disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins. This results in downstream effects such as reduced inflammation and pain .

Pharmacokinetics

It is known that the bioavailability of this compound is low compared to other nsaids

Result of Action

The inhibition of prostaglandin production by this compound leads to a reduction in inflammation and pain. Clinical studies have shown that this compound can improve pain and reduce inflammation in patients with musculoskeletal disorders, including blunt injuries and rheumatic diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the local environment can affect the stability and efficacy of the drug. Additionally, the presence of other drugs can also influence the action of this compound through drug-drug interactions . .

Analyse Biochimique

Biochemical Properties

It is known to be used in proteomics research , suggesting that it may interact with proteins and other biomolecules.

Cellular Effects

It is known to be used in proteomics research , suggesting that it may have effects on various types of cells and cellular processes.

Molecular Mechanism

It is known to be used in proteomics research , suggesting that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known to be used in proteomics research , suggesting that it may have effects over time in laboratory settings, including potential effects on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known to be used in proteomics research , suggesting that it may have effects at different dosages in animal models, including potential threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

It is known to be used in proteomics research , suggesting that it may be involved in metabolic pathways, including potential interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels.

Transport and Distribution

It is known to be used in proteomics research , suggesting that it may be transported and distributed within cells and tissues, including potential interactions with transporters or binding proteins, and effects on its localization or accumulation.

Subcellular Localization

It is known to be used in proteomics research , suggesting that it may have a specific subcellular localization, and effects on its activity or function, including potential targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Etofenamate Myristate involves the esterification of etofenamate with myristic acid. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions: Etofenamate Myristate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce etofenamate and myristic acid.

Oxidation: Under oxidative conditions, the aromatic ring of etofenamate can undergo oxidation to form hydroxylated derivatives.

Substitution: The trifluoromethyl group on the aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.

Oxidation: Potassium permanganate or hydrogen peroxide.

Substitution: Halogens or nitrating agents under acidic conditions.

Major Products Formed:

Hydrolysis: Etofenamate and myristic acid.

Oxidation: Hydroxylated etofenamate derivatives.

Substitution: Halogenated or nitrated etofenamate derivatives.

Applications De Recherche Scientifique

Etofenamate Myristate has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its anti-inflammatory and analgesic properties in cell culture and animal models.

Medicine: Applied in the formulation of topical creams and gels for the treatment of musculoskeletal pain and inflammation.

Industry: Utilized in the development of transdermal drug delivery systems due to its enhanced skin penetration properties

Comparaison Avec Des Composés Similaires

Etofenamate: The parent compound, used in similar applications but with lower skin penetration.

Diclofenac: Another NSAID with similar anti-inflammatory properties but different chemical structure.

Ketoprofen: A topical NSAID with comparable efficacy but different pharmacokinetic profile

Uniqueness: Etofenamate Myristate stands out due to its enhanced lipophilicity, which improves its ability to penetrate the skin and deliver therapeutic effects more efficiently than its parent compound and other similar NSAIDs .

Activité Biologique

Etofenamate Myristate is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention for its potential therapeutic applications, particularly in the treatment of musculoskeletal pain and inflammation. This article provides a detailed overview of its biological activity, mechanism of action, pharmacokinetics, and relevant research findings.

This compound functions primarily by inhibiting cyclooxygenase enzymes COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The overall biochemical pathway affected by this compound is the arachidonic acid pathway, which is crucial for the inflammatory response.

- Inhibition of COX Enzymes : By blocking COX-1 and COX-2, etofenamate reduces the production of prostaglandins.

- Reduction in Inflammation : Clinical studies indicate that etofenamate effectively alleviates symptoms associated with conditions like arthritis and muscle injuries by lowering inflammation levels .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties:

- Bioavailability : The bioavailability of etofenamate is relatively low compared to other NSAIDs, which may limit its systemic effects but enhance its local therapeutic efficacy when applied topically.

- Metabolism : Studies have shown that etofenamate is metabolized into various fatty acid esters, including myristate, which may influence its biological activity and skin penetration capabilities .

Research Findings

Numerous studies have explored the efficacy and safety of this compound in clinical settings:

- Topical Applications : Research indicates that topical formulations containing this compound provide significant relief from pain associated with osteoarthritis. A study demonstrated improved skin permeation and analgesic effects compared to standard formulations .

- Comparative Efficacy : In comparative studies with other NSAIDs such as diclofenac and ketoprofen, this compound showed comparable anti-inflammatory effects but with enhanced skin penetration properties due to its lipophilic nature .

- Case Studies : Clinical case studies have reported successful management of pain in patients with rheumatic diseases using topical applications of this compound. Patients experienced significant reductions in pain scores after treatment, highlighting its practical utility in clinical settings .

Data Tables

The following table summarizes key pharmacological properties and comparisons with similar compounds:

| Property | This compound | Diclofenac | Ketoprofen |

|---|---|---|---|

| Mechanism | COX-1/COX-2 inhibition | COX-1/COX-2 inhibition | COX-1/COX-2 inhibition |

| Bioavailability | Low | Moderate | Moderate |

| Skin Penetration | High | Moderate | Low |

| Typical Use | Topical analgesic | Oral/topical analgesic | Topical analgesic |

| Efficacy in Osteoarthritis | High | Moderate | Moderate |

Propriétés

IUPAC Name |

2-(2-tetradecanoyloxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44F3NO5/c1-2-3-4-5-6-7-8-9-10-11-12-20-30(37)40-23-21-39-22-24-41-31(38)28-18-13-14-19-29(28)36-27-17-15-16-26(25-27)32(33,34)35/h13-19,25,36H,2-12,20-24H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVINFXBMACYKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCCOCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44F3NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.